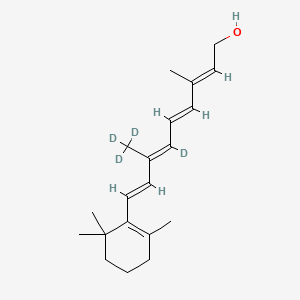
Retinol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinol-d4 is a deuterated form of retinol, a derivative of vitamin A. The deuterium atoms replace hydrogen atoms in the retinol molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Retinol itself is crucial for vision, cellular growth, and differentiation, and immune function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Retinol-d4 typically involves the deuteration of retinol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Retinol-d4 undergoes similar chemical reactions as non-deuterated retinol, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound to this compound esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Retinoic acid-d4
Reduction: this compound esters
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Retinol-d4 is extensively used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of retinol metabolism.
Biology: Helps in studying the role of retinol in cellular processes, including cell differentiation and growth.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol in the body.
Industry: Employed in the development of cosmetic and pharmaceutical products to ensure the stability and efficacy of retinol formulations.
Wirkmechanismus
Retinol-d4 exerts its effects through the same mechanisms as non-deuterated retinol. It is taken up by cells and converted to retinoic acid-d4, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors act as transcription factors, regulating the expression of genes involved in cellular growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Retinol: The non-deuterated form of Retinol-d4, essential for vision and cellular functions.
Retinoic Acid: The oxidized form of retinol, crucial for gene regulation.
Retinyl Palmitate: An ester form of retinol used in skincare products.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C20H30O |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,8D |
InChI-Schlüssel |
FPIPGXGPPPQFEQ-HCDHHJNFSA-N |
Isomerische SMILES |
[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\CO)\C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



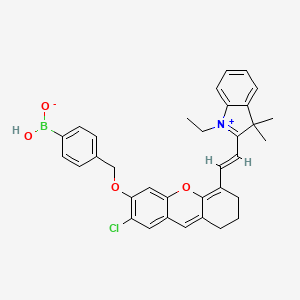
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
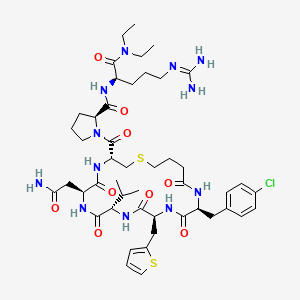
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
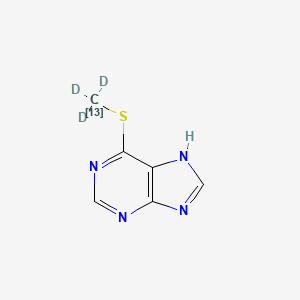
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)


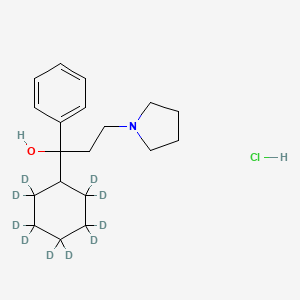

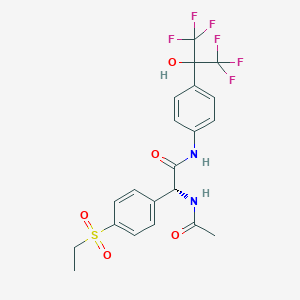
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
